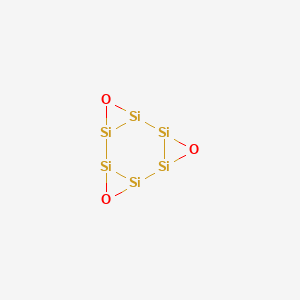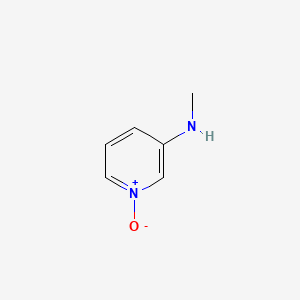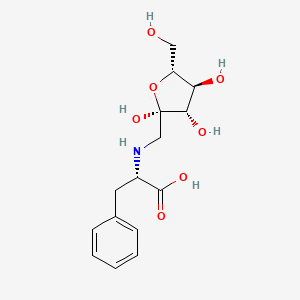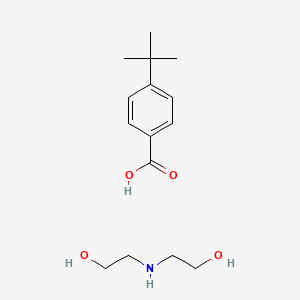![molecular formula C5H11LiSi B14158504 Lithium, [2-(trimethylsilyl)ethenyl]- CAS No. 41309-44-8](/img/structure/B14158504.png)
Lithium, [2-(trimethylsilyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [2-(trimethylsilyl)ethenyl]- is an organolithium compound with the molecular formula C5H9LiSi. This compound is part of a broader category of organosilicon compounds, which are known for their unique properties and applications in various fields of chemistry and industry. The presence of both lithium and trimethylsilyl groups in its structure imparts distinctive reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2-(trimethylsilyl)ethenyl]- typically involves the reaction of trimethylsilylacetylene with an organolithium reagent. One common method is the deprotonation of trimethylsilylacetylene using n-butyllithium in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
(CH3)3SiC≡CH+BuLi→(CH3)3SiC≡CLi+BuH
This reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of Lithium, [2-(trimethylsilyl)ethenyl]- can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions
Lithium, [2-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Polymerization Reactions: It can act as a monomer in polymerization reactions, leading to the formation of organosilicon polymers.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [2-(trimethylsilyl)ethenyl]- include:
Electrophiles: Such as alkyl halides, carbonyl compounds, and epoxides.
Catalysts: Transition metal catalysts like palladium and nickel are often used to facilitate cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving Lithium, [2-(trimethylsilyl)ethenyl]- include various organosilicon compounds, such as silyl-substituted alkenes and alkynes, as well as polymers with unique properties.
科学的研究の応用
Chemistry
In chemistry, Lithium, [2-(trimethylsilyl)ethenyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex organosilicon compounds and as a precursor for various functional materials.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of Lithium, [2-(trimethylsilyl)ethenyl]- are explored for their potential use in drug discovery and development
Industry
In the industrial sector, Lithium, [2-(trimethylsilyl)ethenyl]- is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation. These materials find applications in electronics, coatings, and advanced manufacturing processes.
作用機序
The mechanism by which Lithium, [2-(trimethylsilyl)ethenyl]- exerts its effects is primarily through its reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds with electrophiles. The trimethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions and high yields.
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the lithium atom, making it less reactive in certain types of reactions.
(Trimethylsilyl)methyllithium: Another organolithium compound with a trimethylsilyl group, but with different reactivity and applications.
Uniqueness
Lithium, [2-(trimethylsilyl)ethenyl]- is unique due to the combination of the lithium atom and the trimethylsilyl group, which imparts distinctive reactivity and stability. This makes it a valuable reagent in organic synthesis and industrial applications, offering advantages over similar compounds in terms of selectivity and efficiency.
特性
CAS番号 |
41309-44-8 |
|---|---|
分子式 |
C5H11LiSi |
分子量 |
106.2 g/mol |
IUPAC名 |
lithium;ethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11Si.Li/c1-5-6(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
InChIキー |
XJLKTRIXMZEMLZ-UHFFFAOYSA-N |
正規SMILES |
[Li+].C[Si](C)(C)C=[CH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)


![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)





![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14158471.png)

![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)
